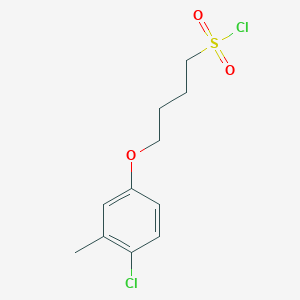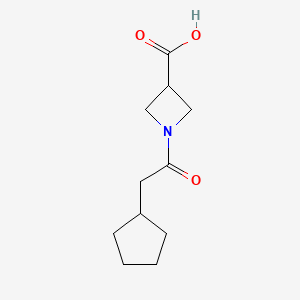![molecular formula C11H12ClNO2 B1469273 1-[(3-Chlorophenyl)methyl]azetidine-3-carboxylic acid CAS No. 1341099-08-8](/img/structure/B1469273.png)
1-[(3-Chlorophenyl)methyl]azetidine-3-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . Even more effective is a mixture of lithium aluminium hydride and aluminium trichloride . Azetidines can also be produced by a multistep route from 3-amino-1-propanol .Molecular Structure Analysis
The molecular structure of “1-[(3-Chlorophenyl)methyl]azetidine-3-carboxylic acid” is represented by the InChI code:1S/C10H10ClNO2/c11-8-1-3-9(4-2-8)12-5-7(6-12)10(13)14/h1-4,7H,5-6H2,(H,13,14) . Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Applications De Recherche Scientifique
Chemical Synthesis and Modification
1-[(3-Chlorophenyl)methyl]azetidine-3-carboxylic acid and its derivatives are primarily involved in chemical synthesis processes. They are used as building blocks to create various complex molecules due to their reactive nature and structural complexity. For instance, azetidine and aziridine derivatives have been synthesized for applications in medicinal chemistry and as tools for studying peptide activity. These compounds have also been used in the synthesis of enantiopure azetidine-2-carboxylic acids with heteroatomic side chains, showing their versatility in creating a wide range of chemical structures (Alves et al., 2000; Sajjadi & Lubell, 2008).
Polymer and Material Science
In the field of polymer and material science, azetidine-containing compounds have been used to create self-curable systems in aqueous-based polyurethane dispersions. This application exploits the ring-opening reaction of azetidine end groups, contributing to the formation of polymeric network structures among polymers and enhancing the performance properties of self-cured polyurethane (Shih-Chieh Wang et al., 2006).
Biochemistry and Pharmacology
Azetidine derivatives have found applications in biochemistry and pharmacology. They have been employed in the synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives, which are of interest from a biological perspective and for applications in the field of foldamers. Additionally, azetidine derivatives have been used in the development of novel antibacterial azetidine lincosamides, indicating their potential in creating new therapeutic agents (Žukauskaitė et al., 2011; O'Dowd et al., 2008).
Orientations Futures
Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The future directions of azetidines research could include further exploration of their unique reactivity, development of new synthetic strategies, and application in drug discovery, polymerization, and chiral templates .
Propriétés
IUPAC Name |
1-[(3-chlorophenyl)methyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-10-3-1-2-8(4-10)5-13-6-9(7-13)11(14)15/h1-4,9H,5-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQJEPMSJUNNNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=CC=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Chlorophenyl)methyl]azetidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



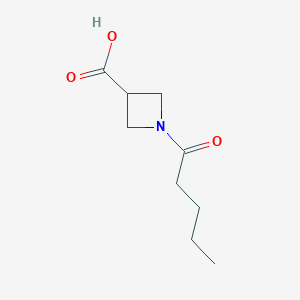
![1-[2-(Pyridin-3-yl)acetyl]azetidine-3-carboxylic acid](/img/structure/B1469192.png)
![1-[1-(oxan-4-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1469193.png)

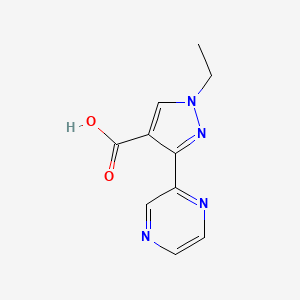



![1-[(Cyclohexylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469205.png)
![1-[(4-Ethylphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469207.png)
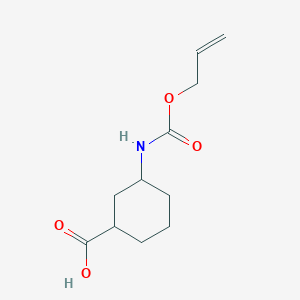
![[3-(Furan-3-yl)phenyl]methanamine](/img/structure/B1469209.png)
